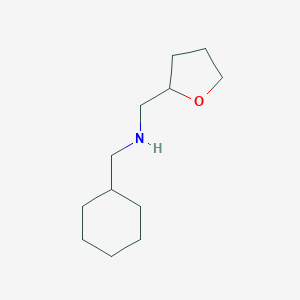

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMLUSPSOHJPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389791 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356540-19-7 | |

| Record name | 1-Cyclohexyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine (CAS: 356540-19-7)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed technical overview of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, focusing on its synthesis, characterization, and potential applications as a scaffold in chemical and pharmaceutical research. It is structured to deliver expert insights and actionable protocols for laboratory application.

Abstract

This compound is a secondary amine featuring two distinct saturated cyclic systems: a cyclohexane ring and a tetrahydrofuran ring. Its designated CAS Number is 356540-19-7.[1][][3] While not widely documented as a bioactive agent itself, its structure presents a valuable scaffold for medicinal chemistry and materials science, combining the lipophilic, metabolically stable cyclohexane moiety with the polar, hydrogen-bond-accepting tetrahydrofuran group. This guide details the compound's fundamental properties, outlines a robust and logical synthetic protocol via reductive amination, establishes a comprehensive analytical workflow for structural verification, and discusses its prospective utility in research and development. All methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical reproducibility.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Identifier | Value | Source |

| CAS Number | 356540-19-7 | [1][][3] |

| IUPAC Name | 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine | [] |

| Molecular Formula | C₁₂H₂₃NO | [1][] |

| Molecular Weight | 197.32 g/mol | [1][] |

| InChI Key | FVMLUSPSOHJPPW-UHFFFAOYSA-N | [] |

| SMILES | C1CCC(CC1)CNCC2CCCO2 | [] |

| Known Hazards | Irritant. May cause an allergic skin reaction and serious eye irritation. | [1] |

Synthesis and Purification: A Mechanistic Approach

The structure of this compound strongly implies its synthesis via the reductive amination of tetrahydro-2-furancarboxaldehyde with cyclohexanemethylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity.

The Rationale Behind Reductive Amination

Reductive amination is the most logical and field-proven pathway for synthesizing this target. The process involves two key stages:

-

Imine Formation: The primary amine (cyclohexanemethylamine) nucleophilically attacks the aldehyde (tetrahydro-2-furancarboxaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine. This requires a reducing agent that is potent enough to reduce the imine but mild enough not to reduce the starting aldehyde, preventing competitive side reactions. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this purpose due to its mildness and tolerance of slightly acidic conditions that favor imine formation.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from reactants to the purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and ensure the removal of reactants and byproducts, leading to a high-purity final product verifiable by the analytical methods in Section 3.

Materials and Reagents:

-

Cyclohexanemethylamine (1.0 eq)

-

Tetrahydro-2-furancarboxaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexanemethylamine (1.0 eq) and anhydrous DCM.

-

Aldehyde Addition: Add tetrahydro-2-furancarboxaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acid serves to catalyze imine formation.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). Causality Note: STAB is chosen because it is a mild and selective reducing agent that is effective in the slightly acidic conditions required for imine formation, minimizing the risk of reducing the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Be cautious, as gas evolution (hydrogen) may occur. Stir until bubbling ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Extract the aqueous layers with DCM to recover any dissolved product.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to isolate the pure secondary amine.

Analytical Characterization

Analytical Workflow

Caption: Workflow for the analytical validation of the synthesized compound.

Expected Analytical Data

-

¹H NMR: Expect complex multiplets in the aliphatic region. Key signals would include those for the protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the characteristic broad signals of the cyclohexane ring.

-

¹³C NMR: Expect 12 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbons of the CH₂-N-CH₂ bridge and the carbons adjacent to the oxygen in the tetrahydrofuran ring.

-

Mass Spectrometry (ESI+): The primary ion expected would be the protonated molecule [M+H]⁺ at m/z ≈ 198.19.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks including a weak N-H stretch (for secondary amines, ~3300-3500 cm⁻¹), strong C-H aliphatic stretches (~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1050-1150 cm⁻¹).

Applications in Research and Drug Development

While specific biological activity for this compound is not prominently reported, its chemical structure makes it a compelling building block for creating libraries of novel compounds for screening.

-

Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further functionalization (e.g., acylation, alkylation, sulfonylation) to rapidly generate a diverse set of derivatives.

-

Modulation of Physicochemical Properties:

-

Cyclohexyl Group: This moiety is often used in drug design to increase lipophilicity, which can enhance membrane permeability and improve metabolic stability by shielding adjacent functional groups from enzymatic degradation.

-

Tetrahydrofuran (THF) Moiety: The THF ring is a common structural motif in natural products and approved drugs. Its oxygen atom can act as a hydrogen bond acceptor, improving solubility and potentially engaging in key interactions with biological targets.

-

Logical Application in Discovery Chemistry

Caption: Use of the title compound as a scaffold for discovery chemistry.

Safety and Handling

-

Hazard Classification: Irritant. May cause allergic skin reaction and serious eye irritation.[1]

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water.

-

References

-

Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]

-

Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. [Link]

Sources

An In-Depth Technical Guide to N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine: Synthesis, Characterization, and Physicochemical Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine, a secondary amine incorporating both a saturated carbocycle and a heterocyclic ether. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal and materials chemistry. This document outlines its core physicochemical properties, centered on its molecular weight, and presents a robust, field-proven protocol for its synthesis via reductive amination. Furthermore, we detail the expected analytical characterization, potential applications, and essential safety protocols. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for the preparation and evaluation of this compound and its analogs.

Introduction and Molecular Overview

This compound (CAS No: 356540-19-7) is a unique secondary amine featuring two distinct saturated ring systems.[1] The structure combines a cyclohexyl moiety, often used in drug design to enhance lipophilicity and modulate binding affinity, with a tetrahydrofuran (THF) ring, a common scaffold in natural products and pharmaceuticals.[2] The linkage via a secondary amine provides a basic center and a potential site for further functionalization. Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first step in unlocking its potential for research and development.

The IUPAC name for this compound is 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine.[] Its molecular structure is a key determinant of its physical and chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical and Core Properties

The foundational data for any chemical compound begins with its molecular formula and weight. These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₃NO | [1][] |

| Molecular Weight | 197.32 g/mol | [1][] |

| CAS Number | 356540-19-7 | [1][] |

| IUPAC Name | 1-cyclohexyl-N-(oxolan-2-ylmethyl)methanamine | [] |

| InChI Key | FVMLUSPSOHJPPW-UHFFFAOYSA-N | [] |

| Hazard Identification | Irritant | [1] |

Synthesis Methodology: Reductive Amination

The most direct and reliable method for synthesizing this compound is through a one-pot reductive amination. This widely-used transformation involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[4]

Causality of Experimental Choices:

-

Reactants: We select cyclohexanecarboxaldehyde and tetrahydrofurfurylamine as the commercially available and logical precursors.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. Unlike harsher reagents like sodium borohydride, NaBH(OAc)₃ is a mild and selective reagent that readily reduces the protonated imine intermediate but is slow to reduce the starting aldehyde.[4] This selectivity minimizes the formation of alcohol byproducts and ensures a high yield of the desired amine.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.

-

Acid Catalyst: A small amount of acetic acid is often used to catalyze imine formation. The resulting iminium ion is more susceptible to reduction.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Experimental Protocol

Materials:

-

Cyclohexanecarboxaldehyde (1.0 eq)

-

Tetrahydrofurfurylamine (1.0 eq)[5]

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add tetrahydrofurfurylamine (1.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly due to the release of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

-

Final Product: Combine the pure fractions and concentrate in vacuo to yield this compound as a colorless to pale yellow oil.

Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results described below serve as a benchmark for validation.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The primary validation will be the detection of the protonated molecule ([M+H]⁺).

-

Calculated [M+H]⁺: 198.1858 (for C₁₂H₂₄NO⁺)

-

Observed m/z: A high-resolution mass spectrometer should detect a peak at or very near m/z 198.1858.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR (in CDCl₃, 400 MHz):

-

~3.6-4.0 ppm: Multiplets corresponding to the protons on the carbons adjacent to the oxygen in the THF ring.

-

~2.5-2.8 ppm: Multiplets corresponding to the -CH₂-N-CH₂- protons.

-

~1.0-2.0 ppm: A complex series of overlapping multiplets corresponding to the numerous protons of the cyclohexyl ring and the remaining protons of the THF ring.

-

A broad singlet corresponding to the N-H proton will also be present, its chemical shift being concentration-dependent.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

~68-75 ppm: Carbons of the THF ring adjacent to the oxygen.

-

~50-60 ppm: Carbons of the -CH₂-N-CH₂- moiety.

-

~25-40 ppm: Carbons of the cyclohexyl ring and the remaining THF ring carbons.

-

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR).

-

Expected Peaks:

-

~3300-3350 cm⁻¹ (weak, broad): N-H stretch for the secondary amine.

-

~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic (cyclohexyl and THF) groups.

-

~1050-1150 cm⁻¹ (strong): C-O-C stretch characteristic of the ether linkage in the THF ring.

-

Potential Applications and Research Directions

While this compound is primarily a research chemical, its constituent parts suggest several avenues for investigation, particularly in drug discovery.

-

Scaffold for Medicinal Chemistry: The secondary amine is a key functional group that can be readily derivatized to generate libraries of compounds for screening. Acylation, sulfonylation, or further alkylation can produce a wide range of amides, sulfonamides, and tertiary amines.

-

Neurological and CNS-Active Agents: The lipophilic cyclohexyl group can facilitate passage across the blood-brain barrier. Many central nervous system (CNS) active drugs incorporate cyclohexyl or related cycloalkyl groups to optimize their pharmacokinetic properties.[2]

-

Antimicrobial or Antiviral Agents: The tetrahydrofuran ring is a privileged scaffold found in numerous natural products with biological activity. Its incorporation could lead to compounds with potential antimicrobial or antiviral properties.

Safety and Handling

As a novel chemical, this compound should be handled with care, assuming it is a potential irritant.[1] Standard laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

PubChem. (n.d.). Tetrahydrofurfurylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Hourani, B. J. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(7), 880. [Link]

Sources

- 1. 356540-19-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Characterization of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine

Introduction

N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine is a secondary amine with a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol .[] Its structure incorporates a cyclohexylmethyl group and a tetrahydrofurfuryl group linked by a central nitrogen atom. The unique combination of a bulky aliphatic ring, a flexible heterocyclic ether, and a secondary amine functionality imparts specific physicochemical properties that are of interest in various fields of chemical research, including medicinal chemistry and materials science.

A thorough understanding of the molecular structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine using modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this guide will leverage established principles and spectral data from structurally similar compounds to predict and interpret the expected spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectral analysis of complex organic molecules.

Molecular Structure and Expected Spectral Features: A Predictive Overview

The key to interpreting the spectra of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine lies in dissecting its constituent parts: the cyclohexyl ring, the tetrahydrofuran (THF) ring, the methylene bridges, and the secondary amine. Each of these components will give rise to characteristic signals in the NMR, MS, and IR spectra.

| Structural Fragment | Expected Spectroscopic Signatures |

| Cyclohexyl Ring | ¹H NMR: Broad, overlapping multiplets in the aliphatic region (δ 0.8-2.0 ppm). ¹³C NMR: Signals in the aliphatic region (δ 25-45 ppm). IR: C-H stretching vibrations just below 3000 cm⁻¹. MS: Characteristic fragmentation pattern involving the loss of the cyclohexyl ring or its fragments. |

| Tetrahydrofuran Ring | ¹H NMR: Distinct multiplets for the protons on the heterocyclic ring, with the proton at C2 being the most deshielded (δ ~3.7-4.0 ppm). ¹³C NMR: Signals for the ether carbons (C2 and C5) will be downfield (δ ~68-75 ppm). IR: Prominent C-O-C stretching vibration in the fingerprint region (1050-1150 cm⁻¹). MS: Fragmentation involving the opening of the THF ring. |

| Secondary Amine (N-H) | ¹H NMR: A broad singlet, the chemical shift of which is concentration and solvent dependent (δ 0.5-5.0 ppm). May not always be observed. IR: A weak to medium N-H stretching absorption in the range of 3300-3500 cm⁻¹. MS: The nitrogen atom will influence the fragmentation pattern, often leading to alpha-cleavage. |

| Methylene Bridges (-CH₂-) | ¹H NMR: Signals for the methylene groups adjacent to the nitrogen and the rings will be distinct and likely appear as multiplets. ¹³C NMR: Signals in the aliphatic region, with those adjacent to the nitrogen being further downfield. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of the atoms in N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Spectral Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Cyclohexyl protons (-CH₂, -CH) | 0.8 - 1.8 | Multiplets |

| N-CH₂-Cyclohexyl | 2.3 - 2.6 | Doublet |

| N-H | 1.0 - 3.0 (variable) | Broad Singlet |

| THF ring protons (-CH₂) | 1.5 - 2.1 | Multiplets |

| THF C5-H₂ | 3.6 - 3.8 | Multiplet |

| THF C2-H | 3.9 - 4.1 | Multiplet |

| N-CH₂-THF | 2.6 - 2.9 | Multiplet |

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the significant overlap of signals from the cyclohexyl and THF ring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for definitively assigning these proton signals. For instance, a COSY experiment would reveal the coupling between the N-CH₂ protons and the adjacent methine proton on the cyclohexyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectral Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl carbons | 25 - 40 |

| N-CH₂-Cyclohexyl | 55 - 60 |

| THF C3, C4 | 25 - 30 |

| THF C2 | 75 - 80 |

| THF C5 | 67 - 72 |

| N-CH₂-THF | 50 - 55 |

The ¹³C NMR spectrum will provide a clearer picture of the carbon framework, with distinct signals for each carbon atom. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be crucial to differentiate between CH, CH₂, and CH₃ groups, although there are no methyl groups in this molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 256-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR Acquisition (Recommended):

-

COSY: To establish proton-proton coupling networks.

-

HSQC: To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting the different structural fragments.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine (C12H23NO), the expected nominal molecular weight is 197. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Predicted Fragmentation Pathways:

The fragmentation of this molecule in an electron ionization (EI) source is likely to be dominated by cleavage at the C-C and C-N bonds adjacent to the nitrogen atom (alpha-cleavage), which is a common fragmentation pathway for amines.

-

Alpha-Cleavage:

-

Loss of a cyclohexyl radical (•C₆H₁₁) would result in a fragment ion at m/z 114.

-

Loss of a tetrahydrofurfuryl radical (•C₅H₉O) would lead to a fragment ion at m/z 98.

-

-

Ring Opening of THF: The tetrahydrofuran ring can undergo ring-opening fragmentation, leading to a series of smaller fragment ions.

-

Loss of the entire cyclohexylmethyl group: This would result in a fragment ion corresponding to the protonated tetrahydrofurfurylamine at m/z 102.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for soft ionization (to observe the molecular ion) and Electron Ionization (EI) for more extensive fragmentation.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for C12H23NO.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

The IR spectrum will be dominated by the strong C-H stretching vibrations of the cyclohexyl and THF rings. The most diagnostic peaks will be the N-H stretch, which confirms the presence of the secondary amine, and the strong C-O-C stretch, characteristic of the ether linkage in the tetrahydrofuran ring. The absence of a strong absorption around 1700 cm⁻¹ would confirm the absence of any carbonyl groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a very common and convenient method.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Compare the obtained spectrum with spectral libraries of similar compounds if available.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive structural elucidation of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)methanamine requires a synergistic approach, integrating the data from NMR, MS, and IR spectroscopy. While IR provides a quick confirmation of the functional groups, and MS gives the molecular weight and fragmentation clues, it is NMR spectroscopy that provides the definitive connectivity of the molecule. The predicted spectral data and the outlined experimental protocols in this guide provide a robust framework for any researcher or scientist tasked with the characterization of this molecule or structurally related compounds. The true power of these techniques is realized when they are used in concert to build a cohesive and unambiguous picture of the molecular architecture.

References

-

PubChem. N-(cyclohexylmethyl)ethanamine. [Link]

-

NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-. [Link]

-

PubChem. Tetrahydrofurfurylamine. [Link]

-

NIST Chemistry WebBook. 2-Furanmethanamine, tetrahydro-. [Link]

-

NIST Chemistry WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]

-

PubChem. (Cyclohexylmethyl)(methyl)amine. [Link]

-

PubChem. Cyclohexyl(phenyl)methanamine. [Link]

Sources

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine purity and analysis

An In-Depth Technical Guide to the Purity and Analysis of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Introduction

This compound (CAS No. 356540-19-7) is a secondary amine featuring a unique combination of alicyclic and heterocyclic moieties.[1] Its structure, comprising a cyclohexylmethyl group and a tetrahydrofurfuryl group linked to a central nitrogen atom, presents specific challenges and considerations for its analytical characterization. With a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol , its potential applications in pharmaceutical development and fine chemical synthesis necessitate a robust and comprehensive analytical framework to ensure purity, identity, and consistency.[1][]

This guide provides a detailed exploration of the essential analytical methodologies for researchers, scientists, and drug development professionals working with this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and ground our recommendations in authoritative standards. The inherent chirality of the tetrahydrofuran ring at the C2 position adds a critical dimension to its analysis, demanding methods that can resolve stereoisomers—a crucial aspect for any biologically active molecule.

Potential Impurity Profile

A self-validating analytical strategy begins with a theoretical understanding of potential impurities. While the specific synthetic route for this compound is not widely published, a common approach would be the reductive amination of tetrahydrofurfural with cyclohexylmethanamine. This plausible pathway allows us to anticipate the following classes of impurities:

-

Unreacted Starting Materials: Residual cyclohexylmethanamine and tetrahydrofurfural.

-

Reaction Intermediates: The corresponding imine formed before the reduction step.

-

Over-alkylation Products: Formation of a tertiary amine if the starting amine is contaminated with the target compound.

-

Side-Products: Alcohols resulting from the reduction of the aldehyde starting material (e.g., tetrahydrofurfuryl alcohol).

-

Stereoisomers: The presence of the (R)- and (S)-enantiomers due to the chiral center on the tetrahydrofuran ring.

A comprehensive analytical approach must be capable of separating and quantifying these potential contaminants.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, providing the resolving power to separate the main component from structurally similar impurities.

Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is an excellent choice for analyzing volatile and semi-volatile amines. However, the basic nature of the amine functional group can lead to strong interactions with acidic silanol groups on standard silica-based columns, resulting in poor peak shape (tailing) and potential sample loss.[3] Therefore, the selection of a base-deactivated column is critical for achieving accurate and reproducible results. A flame ionization detector (FID) provides a robust, universal detection method with a wide linear range for carbon-containing analytes.

dot

Caption: GC-FID workflow for purity assessment.

Trustworthiness: A Self-Validating Protocol for GC Purity

-

System Preparation:

-

Instrument: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: Agilent CP-Volamine (15 m x 0.32 mm, optimized film thickness) or a similar base-deactivated, low-bleed column is recommended for excellent inertness towards amines.[4]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

-

Instrumental Parameters:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program allows for the elution of potential volatile impurities before the main peak and ensures any heavier components are eluted.

-

Detector Temperature: 300 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a high-purity solvent such as isopropanol or dichloromethane.

-

Vortex to ensure homogeneity and transfer an aliquot to a 2 mL GC vial.

-

-

Analysis and Data Interpretation:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the prepared sample.

-

The purity is calculated using the area percent normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

This protocol is self-validating as system suitability can be checked by monitoring the peak shape (tailing factor should be < 1.5) and retention time reproducibility of the main analyte peak across multiple injections.

-

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The target molecule lacks a strong UV chromophore, making standard HPLC-UV analysis challenging and insensitive. While derivatization can be employed to attach a UV-active or fluorescent tag, this adds complexity and potential for side-reactions.[5][6] A more direct and modern approach is to use a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[7] These detectors are mass-dependent and do not require the analyte to have a chromophore, making them ideal for this type of compound. Reversed-phase chromatography is a robust starting point for method development.

dot

Caption: HPLC-CAD workflow for purity analysis.

Trustworthiness: A Self-Validating Protocol for HPLC Purity

-

System Preparation:

-

Instrument: An HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

-

Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acidic modifier improves peak shape for the basic amine analyte.

-

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |

-

CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 60 psi.[7]

-

-

Sample Preparation:

-

Prepare a sample stock at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and Acetonitrile.

-

Filter the sample through a 0.22 µm syringe filter before injection to protect the column and instrument.[7]

-

-

Analysis and Data Interpretation:

-

As with GC, inject a blank followed by the sample.

-

Calculate purity using area percent normalization. The use of an orthogonal chromatographic technique (HPLC vs. GC) provides a higher degree of confidence in the purity assessment.

-

Structural Confirmation and Identification

Purity data must be complemented by definitive structural confirmation. Spectroscopic techniques provide this crucial information.

Mass Spectrometry (MS)

Expertise & Experience: When coupled with GC (GC-MS), mass spectrometry is a powerful tool for identifying the main component and any separated impurities. For a mono-amine, the "Nitrogen Rule" predicts a molecular ion peak with an odd m/z value, which is a key diagnostic feature.[8][9] The primary fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable, resonance-stabilized iminium cation.[10][11]

Expected Fragmentation Pattern:

-

Molecular Ion (M+•): The molecular weight is 197.32, so a peak at m/z 197 is expected. Acyclic aliphatic amines can sometimes show weak or absent molecular ion peaks.[10]

-

α-Cleavage (Path A): Loss of the cyclohexyl radical (•C6H11, MW=83). This would result in a fragment ion at m/z = 197 - 83 = 114 .

-

α-Cleavage (Path B): Loss of the tetrahydrofuranyl radical (•C4H7O, MW=71). This would result in a fragment ion at m/z = 197 - 71 = 126 . This is often the base peak if it represents the loss of the largest alkyl group.[12]

-

Cyclic Amine Fragmentation: The tetrahydrofuran and cyclohexane rings can also undergo characteristic ring-opening fragmentations.[11][13]

| Ion | Proposed Structure | Expected m/z |

| [M]+• | C12H23NO+• | 197 |

| [M - C6H11]+ | [CH2=N+H-CH2-(C4H7O)] | 126 |

| [M - C4H7O]+ | [CH2=N+H-CH2-(C6H11)] | 114 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are unparalleled for providing a complete and unambiguous structural fingerprint of the molecule.

-

¹H NMR: The spectrum will be complex but predictable. The N-H proton will likely appear as a broad singlet, and its position can be concentration-dependent.[9] This peak will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.[8] Hydrogens on the carbons immediately adjacent to the nitrogen (the two -CH₂- groups) will be deshielded and appear further downfield than typical alkane protons.[8]

-

¹³C NMR: Carbons bonded directly to the nitrogen will be shifted downfield compared to simple alkanes, typically appearing in the 40-60 ppm range.[9]

| Proton Type (¹H NMR) | Expected Chemical Shift (ppm) | Carbon Type (¹³C NMR) | Expected Chemical Shift (ppm) |

| Cyclohexyl protons (-CH₂, -CH) | 0.8 - 1.8 | Cyclohexyl carbons | 25 - 40 |

| Tetrahydrofuran protons (-CH₂, -CH) | 1.5 - 4.0 | Tetrahydrofuran carbons | 25 - 75 |

| N-CH₂-Cyclohexyl | ~2.3 - 2.8 | N-C H₂-Cyclohexyl | 45 - 60 |

| N-CH₂-THF | ~2.5 - 3.0 | N-C H₂-THF | 45 - 60 |

| N-H | 0.5 - 5.0 (broad) | C2 of THF (next to O) | 65 - 75 |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a quick and simple method to confirm the presence of key functional groups. For a secondary amine, the most diagnostic feature is the N-H stretch.[14]

-

N-H Stretch: A single, weak-to-moderate intensity band is expected in the 3300-3350 cm⁻¹ region. This distinguishes it from a primary amine (which shows two bands) and a tertiary amine (which shows no band in this region).[15]

-

C-H Stretch: Strong bands will be present below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexyl and tetrahydrofuran rings.

-

C-N Stretch: A moderate band in the 1250-1020 cm⁻¹ region.[14]

-

C-O Stretch: A strong band for the ether linkage in the tetrahydrofuran ring, typically around 1070-1150 cm⁻¹.

Chiral Purity Analysis

Expertise & Experience: As this molecule is chiral, determining its enantiomeric or diastereomeric purity is essential, particularly for pharmaceutical applications. This is best achieved using chiral chromatography.

dot

Caption: Principle of chiral chromatographic separation.

Trustworthiness: Proposed Chiral HPLC Protocol

-

System: An HPLC system with a UV or CAD detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® IA, IB, or IC column. These columns have broad applicability for separating enantiomers.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve the peak shape of basic analytes.

-

Method: An isocratic elution is usually sufficient. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

-

Quantification: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers:

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Analytical Method Validation

Authoritative Grounding: Any analytical method used for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation parameters are defined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[16][17][18]

The primary purity method (e.g., the GC-FID protocol) should be validated according to ICH Q2(R1) guidelines.[18]

| Validation Parameter | Purpose | Typical Experiment |

| Specificity | To ensure the method measures only the desired analyte, without interference from impurities or other components. | Spike the sample with known impurities and starting materials to demonstrate they are well-separated from the main peak. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze a series of at least five standards of known concentration across the desired range. Plot response vs. concentration and determine the correlation coefficient (r² > 0.99). |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target sample concentration for an assay.[17] |

| Accuracy | The closeness of the measured value to the true value. | Analyze a sample of known purity (e.g., a certified reference standard) or by spiking a sample matrix with a known amount of analyte and calculating the percent recovery. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Results are reported as Relative Standard Deviation (%RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like oven temperature, flow rate, etc., and observe the effect on the results (e.g., peak area, retention time). |

Conclusion

The comprehensive analysis of this compound requires a multi-pronged, scientifically-grounded approach. A combination of orthogonal chromatographic techniques, such as base-deactivated GC-FID and reversed-phase HPLC-CAD, is essential for a reliable purity assessment. This must be supported by a suite of spectroscopic methods—MS, NMR, and IR—to provide unambiguous structural confirmation. Given the compound's chirality, dedicated chiral separation methods are indispensable for its complete characterization, especially in the context of pharmaceutical development. Every protocol must be underpinned by a thorough validation strategy to ensure the generation of trustworthy, reproducible, and authoritative data. This guide provides the framework for establishing such a robust analytical system.

References

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321. Retrieved from [Link]

-

Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

-

Agilent Technologies, Inc. (2011). Amines and alcohols Fast analysis of amines and solvents. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

-

Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

-

YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]

-

MDPI. (2020). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals, 10(9), 784. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 805–811. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

European Commission. (2010). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

-

Spectroscopy. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

ACS Publications. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5948–5951. Retrieved from [Link]

-

ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ACS Publications. (1958). Determination of Small Amounts of Secondary Amine in High Molecular Weight Fatty Primary Amines. Analytical Chemistry, 30(11), 1772–1774. Retrieved from [Link]

-

PubMed Central. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 24(51), 13576–13583. Retrieved from [Link]

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

PubMed Central. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 12(10), 771–803. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]

-

Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?. Retrieved from [Link]

-

Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories. Retrieved from [Link]

Sources

- 1. 356540-19-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. gcms.labrulez.com [gcms.labrulez.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [helda.helsinki.fi]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. fiveable.me [fiveable.me]

- 16. Analytical method validation as per ich and usp | PPTX [slideshare.net]

- 17. uspbpep.com [uspbpep.com]

- 18. ijrrjournal.com [ijrrjournal.com]

An In-depth Technical Guide to the Potential Research Applications of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

Executive Summary

This document provides a comprehensive technical guide on the potential research uses of the novel chemical entity, n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine. As a compound with limited direct characterization in existing scientific literature, this guide adopts a first-principles, structure-based approach to hypothesize its therapeutic potential. By deconstructing the molecule into its core chemical scaffolds—the cyclohexylmethylamine moiety and the tetrahydrofurfurylamine moiety—we infer plausible biological activities based on the well-documented pharmacology of structurally analogous compounds.

We propose three primary avenues for investigation: (1) as a modulator of Central Nervous System (CNS) targets, leveraging the known neuroactivity of its constituent parts; (2) as a potential antimicrobial agent, a common feature of lipophilic amine structures; and (3) as an enzyme inhibitor, targeting classes like monoamine oxidases or acetylcholinesterase. This guide provides the theoretical framework, preliminary in-silico data, and detailed, actionable experimental workflows to systematically evaluate these hypotheses, positioning this compound as a promising starting point for discovery campaigns.

Introduction and Molecular Profile

This compound (CAS Number: 356540-19-7) is a secondary amine featuring a unique combination of a saturated carbocycle and a saturated oxygen-containing heterocycle.[1][] Its potential as a therapeutic agent or research tool is currently unexplored. The scientific rationale of this guide is to build a robust investigational framework by analyzing its structure.

The molecule combines two key pharmacophores:

-

A lipophilic Cyclohexylmethyl group: This bulky, non-aromatic moiety is often employed in medicinal chemistry to enhance binding in hydrophobic pockets of protein targets, a common strategy for improving potency and modulating pharmacokinetic properties.[3][4]

-

A polar Tetrahydrofurfuryl group: The tetrahydrofuran (THF) ring is a prevalent motif in natural products and approved drugs.[5][6] It can serve as a bioisostere of a cyclohexane ring but introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, which can improve solubility and target engagement.[7][8]

This combination suggests a molecule with a balanced physicochemical profile, capable of engaging in both hydrophobic and polar interactions with biological targets.

Chemical Structure and Physicochemical Properties

The structural features and predicted drug-like properties are essential for framing initial research hypotheses.

Caption: Workflow for CNS Receptor Target Validation.

Hypothesis 2: Antimicrobial Agent

Rationale: Lipophilic amines are a well-known class of antimicrobial compounds. Their amphiphilic nature can enable them to intercalate into and disrupt bacterial or fungal cell membranes, leading to cell death. The cyclohexyl group provides the necessary lipophilicity, while the protonated amine can interact with negatively charged membrane components. Cyclohexylamine derivatives have shown documented antimicrobial activity. [9] Potential Targets:

-

Gram-positive bacteria (e.g., Staphylococcus aureus)

-

Gram-negative bacteria (e.g., Escherichia coli)

-

Fungi (e.g., Candida albicans)

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.

-

Materials:

-

Test compound serially diluted in a 96-well microtiter plate.

-

Bacterial or fungal inoculum prepared to a standard density (e.g., 0.5 McFarland standard).

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Positive control (no compound) and negative control (no microbes).

-

-

Procedure:

-

Dispense 100 µL of growth medium into each well of a 96-well plate.

-

Add 100 µL of the test compound at 2x the highest desired concentration to the first well.

-

Perform a 2-fold serial dilution across the plate.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

The MIC is determined by visual inspection as the lowest compound concentration in which no turbidity (growth) is observed.

-

Table 2: Template for Recording Experimental Data

| Hypothesis | Assay Type | Target/Organism | Result Type | Value | Notes |

| CNS | Radioligand Binding | μ-Opioid Receptor | % Inhibition @ 10µM | ||

| CNS | Radioligand Binding | Sigma-1 Receptor | % Inhibition @ 10µM | ||

| CNS | Dose-Response | Identified Hit | K_i_ (nM) | ||

| Antimicrobial | MIC Assay | S. aureus | MIC (µg/mL) | ||

| Antimicrobial | MIC Assay | E. coli | MIC (µg/mL) | ||

| Antimicrobial | MIC Assay | C. albicans | MIC (µg/mL) |

Comprehensive Research Workflow: From Synthesis to Validation

A systematic investigation of a novel compound requires a multi-stage approach, from ensuring its chemical integrity to exploring its biological potential.

Sources

- 1. 356540-19-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine safety and handling

An In-Depth Technical Guide to the Safety and Handling of N-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment prior to handling this chemical.

Introduction

This compound is a secondary amine with potential applications in pharmaceutical and chemical research. As with any novel or specialized chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide synthesizes the available safety information for this compound and provides a framework for its safe handling based on its chemical structure and the known hazards of related substances.

Chemical Identification and Known Properties

| Property | Value | Source |

| Chemical Name | This compound | [1][] |

| CAS Number | 356540-19-7 | [1][] |

| Molecular Formula | C12H23NO | [1][] |

| Molecular Weight | 197.32 g/mol | [1][] |

| Predicted Boiling Point | 290.2 ± 13.0 °C | [3] |

| Predicted Density | 0.945 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.93 ± 0.20 | [3] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant.[1][3] A comprehensive toxicological profile is not publicly available. The following GHS classifications have been identified:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[5]

-

P363: Wash contaminated clothing before reuse.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Principles of Safe Handling: A Risk-Based Approach

Given the limited specific data for this compound, a cautious approach to handling is essential. The principles of chemical safety dictate that in the absence of comprehensive data, a substance should be treated as potentially hazardous. The following sections outline best practices derived from general guidelines for handling amines and irritants.[7][8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): Essential for Direct Contact

Proper PPE is mandatory to prevent skin and eye contact.[8]

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given that this compound is a secondary amine, nitrile gloves may be suitable for incidental contact, but this should be verified. For prolonged contact or immersion, heavier-duty gloves such as butyl or Viton rubber should be considered. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

-

Lab Coat: A buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9]

-

-

Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. This should be determined by a formal risk assessment.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

-

Small Spills (<100 mL):

-

Ensure the area is well-ventilated (in a fume hood).

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a suitable, labeled container for chemical waste.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (>100 mL):

-

Evacuate the immediate area.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is outside of a fume hood, prevent entry to the area and ensure it is well-ventilated from a safe distance if possible.

-

Contact the institution's emergency response team.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] A storage temperature of 2-8°C is recommended.[3] Store away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.

Fire-Fighting Measures

While specific data on flammability is unavailable, many amines are combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10]

-

Specific Hazards: Combustion may produce toxic gases, including oxides of carbon and nitrogen.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Conclusion: A Commitment to Safety

The safe handling of this compound requires a proactive and cautious approach, especially given the limited availability of comprehensive safety data. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and establishing robust emergency procedures—researchers can minimize risks. It is the responsibility of every scientist to seek out the best available safety information and to handle all chemicals with the respect they deserve.

References

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydrofurfurylamine. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)(methyl)amine. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

ChemBK. (n.d.). N-(CYCLOPROPYLMETHYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)AMINE. Retrieved from [Link]

-

Regulations.gov. (n.d.). CHEMICAL IDENTIFICATION PROCEDURE FOR SECONDARY CONTAINERS. Retrieved from [Link]

-

LabSafetySupply. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Polydimethylsiloxane. Retrieved from [Link]

-

PubChem. (n.d.). N-(cyclohexylmethyl)ethanamine. Retrieved from [Link]

Sources

- 1. 356540-19-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. CYCLOHEXYLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 356540-19-7 [amp.chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The n-(Cyclohexylmethyl)(tetrahydro-2-furanyl)-methanamine core structure represents a compelling starting point for medicinal chemistry campaigns, combining the conformational rigidity of the cyclohexyl ring with the favorable physicochemical properties of the tetrahydrofuran (THF) moiety. The THF ring, in particular, is a recognized pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve solubility and metabolic stability.[1][2] This in-depth technical guide provides a comprehensive framework for the design, synthesis, and pharmacological evaluation of novel analogs based on this core scaffold. We will explore rational drug design strategies, including bioisosteric modifications, and provide detailed, field-proven experimental protocols for synthesis, purification, and structural elucidation. Furthermore, this guide outlines a strategic approach to the pharmacological assessment of these analogs, focusing on potential therapeutic applications in neuropathic pain, inflammation, and chemokine-mediated diseases. This document is intended to serve as a practical and authoritative resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Rationale for Analog Development

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural components suggest significant therapeutic potential. The molecule is comprised of three key fragments: a cyclohexylmethyl group, a secondary amine, and a tetrahydrofurfuryl moiety. Analysis of structurally related compounds provides a strong rationale for initiating an analog discovery program.

-

Arylcyclohexylamines and NMDA Receptor Modulation: The arylcyclohexylamine scaffold is a well-established pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists, a class of compounds with applications in anesthesia, analgesia, and the treatment of depression and neuropathic pain.[3][4][5] The cyclohexyl group in our core molecule can be considered a saturated bioisostere of a phenyl ring, suggesting that analogs may exhibit activity at the NMDA receptor. This provides a clear therapeutic hypothesis to explore, particularly in the context of chronic and neuropathic pain.[6]

-

Chemokine Receptor (CCR) Antagonism: Various cyclic amine derivatives have been investigated as antagonists of chemokine receptors, such as CCR2 and CCR5.[7][8] These receptors are key mediators of inflammatory cell migration and are implicated in a range of inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and fibrosis.[9][10] The secondary amine and cyclic ether components of our core structure are features found in some chemokine receptor antagonists, suggesting a potential for immunomodulatory activity.

-

General Anti-Inflammatory and Analgesic Properties: The broader class of N-substituted cycloalkylmethylamines has been explored for anti-inflammatory and analgesic activities.[3][11][12] This suggests that even without a specific molecular target hypothesis, a library of analogs around the core structure has a reasonable probability of yielding compounds with valuable pharmacological properties.

This guide will therefore proceed with the hypothesis that analogs of this compound are promising candidates for development as NMDA receptor modulators for neuropathic pain and as chemokine receptor antagonists for inflammatory conditions.

Medicinal Chemistry Strategy: The Design of Novel Analogs

A successful analog program hinges on a systematic exploration of the structure-activity relationship (SAR). The core molecule offers three primary points for modification: the cyclohexyl ring, the secondary amine linker, and the tetrahydrofuran ring.

Modification of the Cyclohexyl Ring

The cyclohexyl ring can be modified to explore steric and electronic requirements, as well as to modulate metabolic stability.

-

Ring Size and Conformation: Analogs can be synthesized with varying cycloalkyl ring sizes (e.g., cyclopentyl, cycloheptyl) to probe the impact of conformational restriction on biological activity.

-

Substitution: Introduction of substituents on the cyclohexyl ring (e.g., methyl, hydroxyl, fluoro) can influence binding affinity, selectivity, and pharmacokinetic properties.

-

Bioisosteric Replacement: The cyclohexyl ring can be replaced with other cyclic systems to improve properties such as solubility or to introduce new binding interactions. Saturated heterocycles (e.g., piperidine, tetrahydropyran) are excellent candidates for this strategy.

Modification of the Amine Linker

The secondary amine is a key hydrogen bond donor and acceptor and its basicity can be crucial for target engagement.

-

N-Alkylation/N-Arylation: Conversion to tertiary amines through the introduction of small alkyl (e.g., methyl, ethyl) or aryl groups can modulate potency and selectivity.

-

Homologation: The methylene linker between the cyclohexyl ring and the amine can be extended or shortened to optimize the spatial relationship between the two cyclic systems.

Modification of the Tetrahydrofuran Ring

The THF ring is a critical component, likely contributing to the overall physicochemical profile of the analogs.

-

Stereochemistry: The tetrahydro-2-furanyl moiety is chiral. It is imperative to synthesize and test individual enantiomers, as biological activity often resides in a single stereoisomer.[13]

-

Ring Substitution: Introduction of substituents on the THF ring can provide additional points of interaction with a biological target.

-

Bioisosteric Replacement: The THF ring can be replaced with other 5- or 6-membered oxygen- or nitrogen-containing heterocycles (e.g., pyrrolidine, tetrahydropyran) to explore the impact of the heteroatom and ring size on activity.

The following diagram illustrates the key diversification points for analog synthesis:

Caption: General workflow for reductive amination.

Protocol 3.1.1: Synthesis of this compound

-

Reaction Setup: To a solution of tetrahydrofurfurylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add cyclohexanecarboxaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes.

-